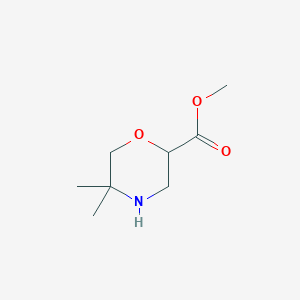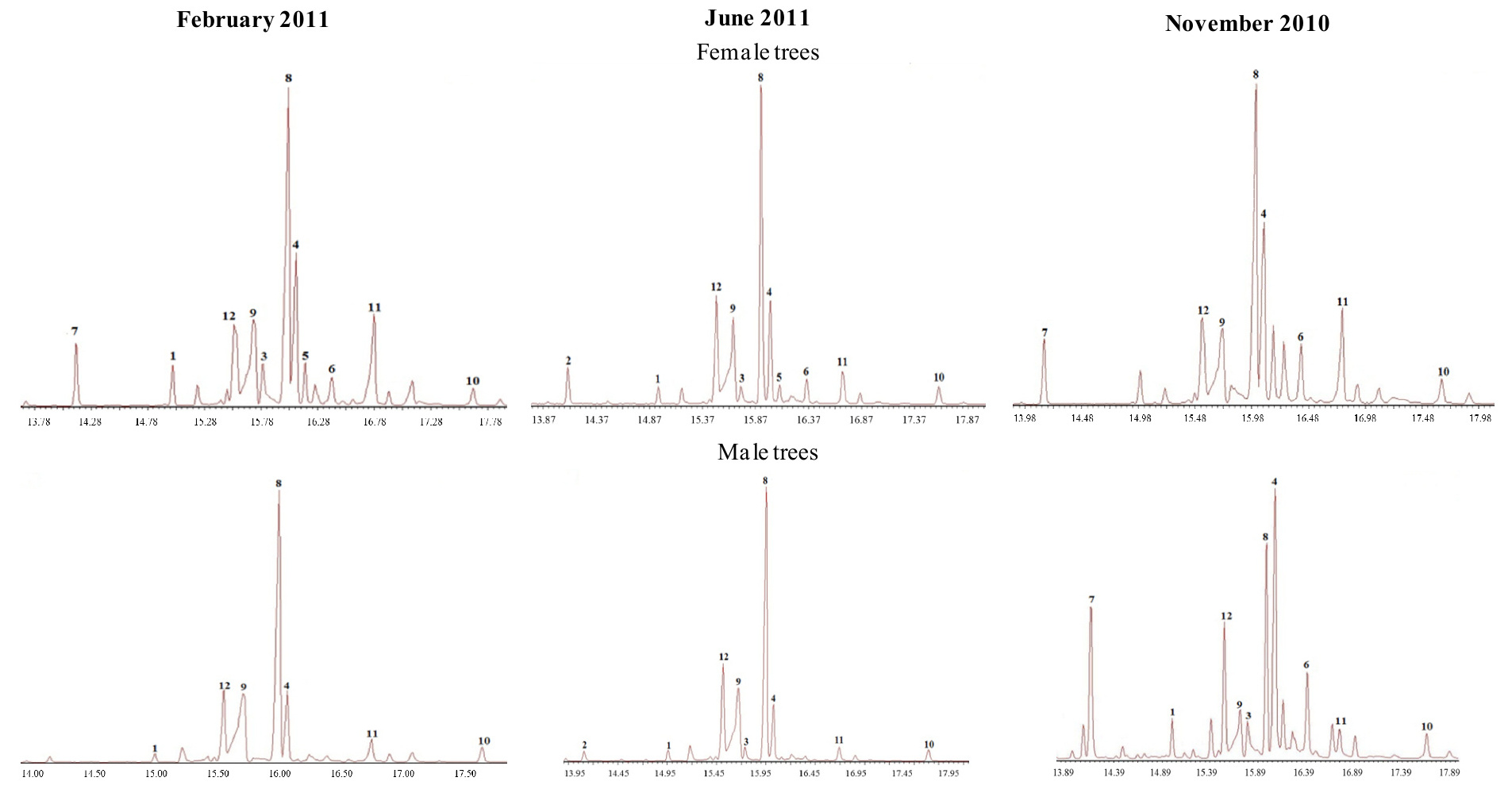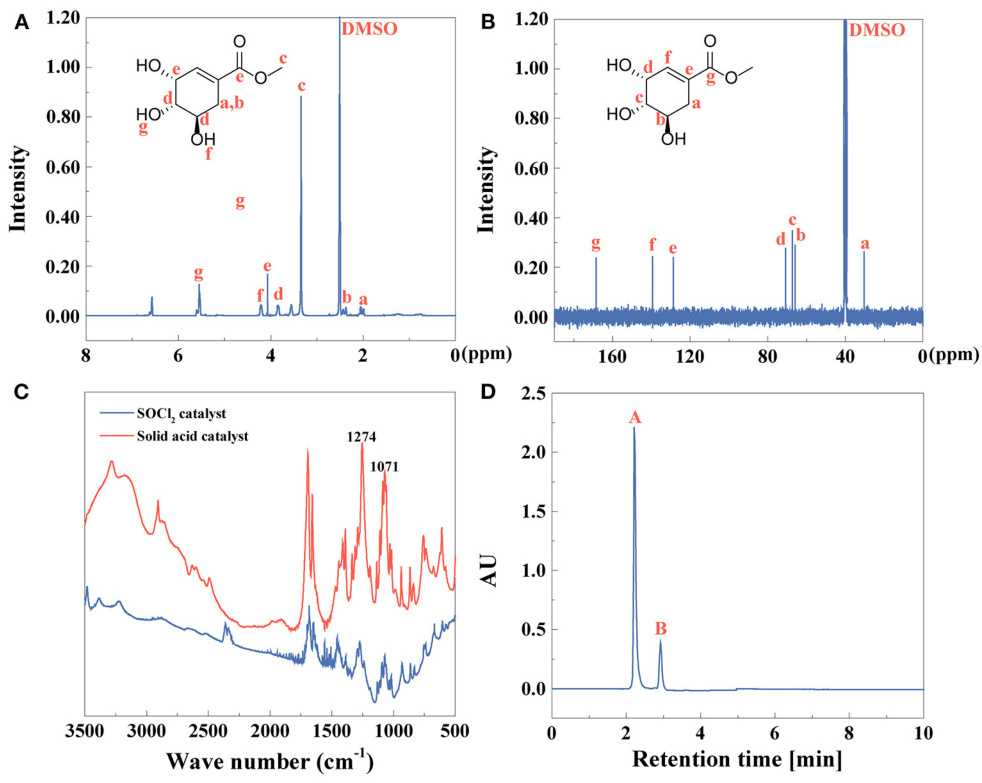
Methyl 5,5-dimethylmorpholine-2-carboxylate
描述
属性
IUPAC Name |
methyl 5,5-dimethylmorpholine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSDMGAEKAZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782530-82-8 | |
| Record name | methyl 5,5-dimethylmorpholine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5,5-dimethylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 5,5-dimethylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of morpholine derivatives, including methyl 5,5-dimethylmorpholine-2-carboxylate, in the development of anticancer agents. These compounds have shown efficacy in inhibiting enzymes involved in cancer progression, such as mPGES-1 (microsomal prostaglandin E synthase-1) and soluble epoxide hydrolase (sEH). For instance, compounds derived from this morpholine structure demonstrated significant inhibition of mPGES-1 activity with IC50 values in the low micromolar range, suggesting a promising therapeutic profile for inflammation and cancer treatment .
CNS Drug Development
this compound is also being explored for its role in central nervous system (CNS) drug discovery. Morpholine-containing compounds are known to modulate various pharmacophores that can affect neurotransmitter systems. The unique properties of this compound may contribute to the development of novel CNS therapeutics targeting conditions like anxiety and depression .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations makes it valuable in synthesizing other biologically active compounds. For example, it can be used in the synthesis of carbamates and amines through nucleophilic substitution reactions .
Synthesis Strategies
The synthesis of this compound often involves multi-step reactions that can yield high purity products. Recent methodologies have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact. The use of greener solvents and reagents has been emphasized to align with modern sustainable chemistry practices .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Compound Development
A study focused on synthesizing derivatives of this compound revealed its potential as an anticancer agent. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: CNS Therapeutic Exploration
Research into morpholine derivatives has led to the identification of new drug candidates that target specific receptors in the CNS. This compound was integral in these studies due to its favorable pharmacokinetic properties.
作用机制
The mechanism by which Methyl 5,5-dimethylmorpholine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The morpholine ring plays a crucial role in its binding affinity and specificity .
相似化合物的比较



Key Observations :
- Morpholine vs.
- Ester Reactivity: All compounds contain methyl ester groups, but steric and electronic environments differ.
2.3. Analytical Characterization
- NMR and HPLC : Methyl shikimate (a bicyclic ester) was characterized via ¹H/¹³C NMR and HPLC in , suggesting similar methods could apply to the morpholine compound.

- Gas Chromatography : Diterpene esters in plant resins were analyzed using GC-MS, highlighting their compatibility with high-temperature methods , whereas polar heterocycles like the morpholine derivative may require derivatization for GC analysis.
生物活性
Methyl 5,5-dimethylmorpholine-2-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following structural features:
- Chemical Formula : C₁₄H₂₅N₁O₄
- Molecular Weight : 271.37 g/mol
- Functional Groups : Morpholine ring, carboxylate group, and methyl substitutions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors. The specific pathways and targets depend on the application context, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including dengue virus (DENV) and chikungunya virus (CHIKV). These findings are supported by studies demonstrating broad-spectrum antiviral activity in human primary monocyte-derived dendritic cells (MDDCs) .
- Antibacterial Properties : The compound has shown promise as a dual inhibitor of bacterial topoisomerases, demonstrating potent antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and Staphylococcus aureus .
- CNS Applications : Morpholine derivatives have been explored for their roles in central nervous system (CNS) drug discovery. Compounds containing morpholine rings have been linked to modulation of kinases involved in neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of this compound against DENV, researchers utilized an ex vivo model system involving human MDDCs. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting a strong therapeutic potential.
Case Study 2: Antibacterial Activity
A series of experiments were conducted to evaluate the antibacterial properties of the compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against resistant strains, highlighting its potential as a novel antibacterial agent.
Research Findings
常见问题
Q. What are the optimal synthetic routes and reaction conditions for Methyl 5,5-dimethylmorpholine-2-carboxylate?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the morpholine ring followed by functionalization. Key steps include:
- Cyclization : Using precursors like 2-chloroacetic acid derivatives with dimethylamine under basic conditions to form the morpholine core.
- Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution.
- Optimization : Reaction temperature (70–90°C) and solvent polarity (e.g., THF or DMF) are critical for yield and purity .
Q. How can crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is essential for resolving conformational ambiguities. Challenges include:
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : -NMR detects methyl groups (δ 1.2–1.5 ppm) and morpholine protons (δ 3.4–3.8 ppm). -NMR confirms the ester carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1740 cm⁻¹) and N-H (3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do contradictions between computational and experimental data for this compound’s conformation arise?
Methodological Answer: Discrepancies often stem from:
Q. Resolution Strategy :
Q. What strategies mitigate regioselectivity challenges during derivatization?
Methodological Answer: The 5,5-dimethyl groups introduce steric hindrance, complicating derivatization. Solutions include:
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).
- Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitutions to the morpholine nitrogen .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Methodological Answer:
Q. What computational models predict the compound’s biological interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






